N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
N-(2-Methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decane core, an 8-methyl group, and a 2-methoxyphenyl acetamide side chain.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12-7-9-18(10-8-12)16(23)21(17(24)20-18)11-15(22)19-13-5-3-4-6-14(13)25-2/h3-6,12H,7-11H2,1-2H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJZLMRXDPJCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound features a methoxyphenyl group and a diazaspirodecane core , which contribute to its stability and reactivity. The spirocyclic framework is particularly significant as it may influence the compound's interaction with biological targets.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of functional groups to enhance biological activity.
- Purification using techniques such as recrystallization or chromatography to achieve high yields and purity.
Anticonvulsant Properties
Preliminary studies suggest that this compound may possess anticonvulsant properties similar to other compounds in its class. The diazaspiro structure is known for its interactions with various biological targets, including enzymes and receptors involved in neurological pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of key enzymes such as chitin synthase (CHS) . In vitro studies have shown that derivatives of diazaspiro compounds exhibit moderate to excellent potency against CHS, suggesting potential antifungal activity .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester | Similar spirocyclic core | Different substituents affect reactivity |
| 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | Similar diazaspiro structure | Fluorophenoxy group may enhance bioactivity |
| 2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid | Shares core structure but differs in functional groups | Acetic acid moiety alters solubility |
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The table below summarizes key structural analogs and their pharmacological profiles:
*Molecular weight calculated based on formula C₁₉H₂₅N₃O₃.
Key Observations
Benzyl-substituted analogs (e.g., ) exhibit higher lipophilicity, which may improve CNS penetration but reduce aqueous solubility . Chloroacetamide derivatives () introduce electron-withdrawing effects, which could modulate reactivity in enzymatic environments, though biological data are lacking .
Spirocyclic Core vs. Heterocyclic Replacements :
- Compounds with quinazoline-sulfonyl groups () demonstrate superior anticancer activity (IC₅₀ < 10 µM) compared to spirohydantoin-based analogs, likely due to enhanced hydrogen bonding with kinase targets .
- The dichlorophenethyl-dimethoxybenzoyl analog () highlights the importance of aromatic substituents in selective enzyme inhibition, achieving sub-micromolar potency against mycobacterial Lpd .
Synthetic Accessibility :
- The target compound and its analogs are typically synthesized via EDCI/HOBt-mediated coupling (), with modifications in substituents requiring tailored reagents (e.g., O-benzylhydroxylamine in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
